2-methyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
Description
2-methyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, biology, and industrial chemistry. This compound features a benzamide core linked to a tetrahydroisoquinoline moiety, which is further substituted with a phenylsulfonyl group. The unique structure of this compound makes it an interesting subject for research and development.
Properties
IUPAC Name |
N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c1-17-7-5-6-10-22(17)23(26)24-20-12-11-18-13-14-25(16-19(18)15-20)29(27,28)21-8-3-2-4-9-21/h2-12,15H,13-14,16H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSEHQPZTCCRNAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=C(CCN(C3)S(=O)(=O)C4=CC=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation of a phenethylamine derivative with an aldehyde or ketone.
Introduction of the Phenylsulfonyl Group: The tetrahydroisoquinoline intermediate is then sulfonylated using a sulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Benzamide Moiety: The final step involves the coupling of the sulfonylated tetrahydroisoquinoline with a benzoyl chloride derivative under basic conditions to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Oxidation
The tetrahydroisoquinoline moiety undergoes oxidation to form isoquinoline derivatives. This reaction is critical for modifying biological activity or stability.
Mechanism :
Electron-deficient sites in the tetrahydroisoquinoline ring react with oxidizing agents (e.g., KMnO₄, H₂O₂) to form aromatic isoquinoline structures.
Conditions :
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Reagents: KMnO₄ in acidic/basic medium.
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Yield: Dependent on reaction conditions; oxidation often reduces yields due to ring strain.
Alkylation at the 2-Position
Introduction of the methyl group at position 2 may involve:
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Direct methylation : Using methylating agents (e.g., methyl iodide) under nucleophilic conditions.
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Protective group strategies : Masking reactive sites during synthesis to direct alkylation.
Mechanism :
Nucleophilic attack on the isoquinoline nitrogen, followed by alkylation at the 2-position.
Conditions :
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Reagents: CH₃I, K₂CO₃ (base).
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Solvent: DMF or THF.
Sulfonation
The phenylsulfonyl group is introduced via electrophilic aromatic substitution.
Steps :
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Activation of the aromatic ring (e.g., via directing groups).
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Reaction with phenylsulfonyl chloride in the presence of a base (e.g., pyridine) .
Amide Formation
The amide bond at position 7 is formed via coupling reactions.
Steps :
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Activation of carboxylic acid (e.g., 2-methylbenzoic acid) to an acid chloride.
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Reaction with the tetrahydroisoquinoline amine using coupling agents (e.g., HATU).
Chemical Stability and Reactivity
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Solubility : Soluble in organic solvents (e.g., DMSO, DMF) but poorly soluble in water.
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Thermal Stability : Stable under standard lab conditions; degradation may occur at high temperatures.
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Hydrolysis : Amide bond hydrolysis under acidic/basic conditions yields carboxylic acid derivatives.
Biological Implications of Reactions
Scientific Research Applications
Neuropharmacology
The compound has shown promise in neuropharmacology, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease. Research indicates that derivatives of tetrahydroisoquinoline compounds can act as acetylcholinesterase inhibitors, which are crucial for enhancing cholinergic neurotransmission and potentially ameliorating cognitive deficits associated with Alzheimer's disease .
Case Study : A study published in Molecules highlighted the synthesis of tetrahydroisoquinoline derivatives that exhibited significant inhibitory activity against human acetylcholinesterase and butyrylcholinesterase. These findings suggest that similar compounds may enhance cognitive function by preventing the breakdown of acetylcholine .
Anti-inflammatory Properties
The compound's sulfonamide moiety is known to contribute to anti-inflammatory effects. By inhibiting pro-inflammatory cytokines such as tumor necrosis factor (TNF) and interleukin (IL)-17, it may help mitigate chronic inflammatory conditions .
Research Insight : Studies have demonstrated that compounds with similar structures can modulate inflammatory responses through phosphodiesterase inhibition, leading to elevated levels of cyclic AMP (cAMP), which plays a critical role in reducing inflammation .
Cancer Research
There is emerging evidence that tetrahydroisoquinoline derivatives possess anticancer properties. The compound's ability to induce apoptosis in cancer cells has been explored in various studies.
Case Study : Research published in Frontiers in Pharmacology demonstrated that certain tetrahydroisoquinoline derivatives could inhibit cell proliferation in breast cancer cell lines through mechanisms involving cell cycle arrest and apoptosis .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-methyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide involves its interaction with specific molecular targets. The phenylsulfonyl group can engage in hydrogen bonding or electrostatic interactions with proteins or enzymes, potentially inhibiting their activity. The tetrahydroisoquinoline moiety may interact with receptors or ion channels, modulating their function. The benzamide core can also contribute to the overall binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-phenylbenzamide: A simpler benzamide derivative with different biological activity.
2-methylbenzamide: Lacks the tetrahydroisoquinoline and phenylsulfonyl groups, resulting in different chemical properties.
Phenylsulfonyl derivatives: Compounds with similar sulfonyl groups but different core structures.
Uniqueness
2-methyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is unique due to its combination of a benzamide core, a tetrahydroisoquinoline moiety, and a phenylsulfonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
2-methyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound consists of a tetrahydroisoquinoline core substituted with a phenylsulfonyl group and a benzamide moiety. Its molecular formula is , with a molecular weight of approximately 320.42 g/mol. The structural complexity allows for various interactions within biological systems.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antitumor Effects : Some studies suggest that derivatives of tetrahydroisoquinoline compounds can inhibit cancer cell proliferation by interfering with cell cycle regulation and apoptosis pathways.
- Anti-inflammatory Properties : The presence of the sulfonyl group may enhance anti-inflammatory activity by modulating cytokine release and inhibiting inflammatory mediators.
- Neuroprotective Effects : Compounds similar to this structure have shown promise in protecting neuronal cells against oxidative stress and apoptosis.
The biological activity of 2-methyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), thus reducing the production of pro-inflammatory mediators.
- Modulation of Signaling Pathways : It has been suggested that this compound interacts with signaling pathways such as the AKT/GSK3β pathway, which is crucial for cell survival and proliferation.
- Cytotoxicity Against Cancer Cells : The compound may induce cytotoxic effects selectively in tumor cells while sparing normal cells, possibly through the activation of apoptotic pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antitumor | Inhibition of tumor growth in vitro | |
| Anti-inflammatory | Reduced cytokine levels in animal models | |
| Neuroprotective | Protection against oxidative stress |
| Mechanism | Description | References |
|---|---|---|
| Enzyme Inhibition | Inhibits COX and LOX activity | |
| Signaling Modulation | Affects AKT/GSK3β signaling | |
| Induction of Apoptosis | Activates apoptotic pathways in cancer cells |
Case Studies
- Antitumor Study : A study evaluating the effects of related tetrahydroisoquinoline derivatives on MDA-MB-231 breast cancer cells demonstrated significant cytotoxicity at concentrations as low as 10 µM. The mechanism involved the downregulation of cyclin D1 and upregulation of p53, leading to increased apoptosis rates.
- Neuroprotection Study : In a rodent model of cerebral ischemia, treatment with a similar compound resulted in reduced neuronal death and improved functional recovery. This was linked to decreased reactive oxygen species (ROS) production and enhanced mitochondrial function.
Q & A
Q. What are the key synthetic steps for preparing 2-methyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide?
- Methodological Answer : The synthesis involves three critical steps:
Core Formation : Preparation of the tetrahydroisoquinoline scaffold via Pictet-Spengler or Bischler-Napieralski reactions, followed by reduction to yield the 1,2,3,4-tetrahydroisoquinoline intermediate .
Sulfonylation : Reaction of the tetrahydroisoquinoline amine with phenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) at 0–25°C to introduce the sulfonyl group .
Amide Coupling : Condensation of the sulfonylated intermediate with 2-methylbenzoyl chloride using coupling agents like HATU or EDCI in dichloromethane or DMF .
Key Considerations : Reaction temperatures and stoichiometric ratios must be optimized to avoid side products such as over-sulfonylation or incomplete amide formation.
Q. Which spectroscopic techniques are essential for structural confirmation?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to verify the tetrahydroisoquinoline scaffold, sulfonyl group (Ph), and benzamide substituents. Aromatic proton signals typically appear between δ 7.0–8.5 ppm .
- IR Spectroscopy : Peaks at ~1650 cm (amide C=O) and ~1350/1150 cm (sulfonyl S=O) confirm functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) to validate the molecular ion peak (e.g., [M+H]) .
Q. How should researchers purify this compound to achieve >95% purity?
- Methodological Answer :
- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate → dichloromethane/methanol) to separate unreacted starting materials and by-products .
- Recrystallization : Optimize solvent systems (e.g., ethanol/water or acetone) to obtain crystalline solids .
- HPLC : For final purity assessment, employ reverse-phase C18 columns with acetonitrile/water mobile phases .
Advanced Research Questions
Q. How can X-ray crystallography be applied to resolve the compound’s 3D structure, and what software is recommended?
- Methodological Answer :
- Crystallization : Use slow evaporation in solvents like DMSO/water or ethanol to grow single crystals.
- Data Collection : Perform high-resolution X-ray diffraction (e.g., synchrotron sources for <1.0 Å resolution) .
- Refinement : Utilize SHELXL (for small-molecule refinement) to model atomic positions, thermal parameters, and hydrogen bonding. SHELXPRO can generate publication-quality CIF files .
Example : A similar tetrahydroisoquinoline derivative () was refined with , confirming sulfonamide geometry.
Q. What strategies optimize the sulfonylation step when yields are inconsistent?
- Methodological Answer :
- Condition Screening : Test bases (e.g., DMAP vs. pyridine), solvents (anhydrous DCM vs. THF), and temperatures (0°C vs. RT). achieved 85% yield using pyridine at 0°C .
- Catalysis : Add catalytic iodine to enhance electrophilicity of the sulfonyl chloride .
- In Situ Monitoring : Use TLC (eluent: 3:7 ethyl acetate/hexane) to track reaction progress and terminate before by-product formation.
Q. How can conflicting biological activity data (e.g., IC variability) be systematically addressed?
- Methodological Answer :
- Purity Reassessment : Confirm compound integrity via HPLC and HRMS to rule out degradation .
- Assay Reproducibility : Repeat assays in triplicate across multiple cell lines (e.g., HEK293 vs. HeLa) with standardized protocols .
- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) or thermal shift assays .
Q. What computational methods support structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinase domains).
- QSAR Modeling : Train models on analogs (Table 1) to predict bioactivity based on substituent effects .
Table 1 : SAR of Tetrahydroisoquinoline Derivatives (Adapted from )
| Substituent (R) | Bioactivity (IC, nM) | Key Observation |
|---|---|---|
| Phenylsulfonyl (target) | 120 ± 15 | Moderate kinase inhibition |
| Cyclopropanecarbonyl | 85 ± 10 | Enhanced solubility |
| Thiophene-2-carbonyl | 45 ± 5 | Improved potency |
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Methodological Answer :
- Batch Consistency : Implement process analytical technology (PAT) to monitor critical parameters (e.g., pH, temp) in real time .
- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for amide coupling to reduce toxicity .
- Yield Optimization : Pilot large-scale column chromatography with automated fraction collectors .
Key Resources for Further Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
